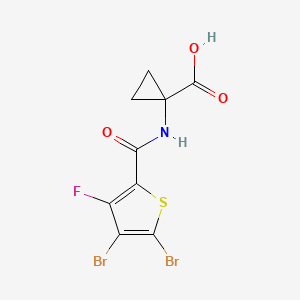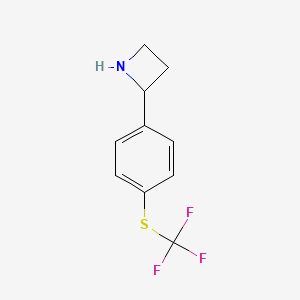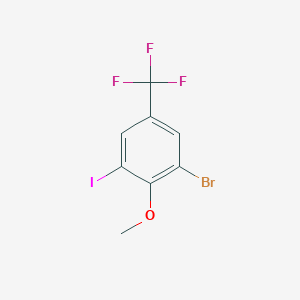
(S)-2-(Pyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Pyridin-2-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyridin-2-yl)propanoic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of pyridine-2-carboxaldehyde with a chiral auxiliary, followed by reduction and subsequent hydrolysis to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic resolution. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(S)-2-(Pyridin-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid, while reduction could produce 2-(pyridin-2-yl)propanol.
科学的研究の応用
(S)-2-(Pyridin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which (S)-2-(Pyridin-2-yl)propanoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)acetic acid
- 2-(Pyridin-2-yl)butanoic acid
- 2-(Pyridin-2-yl)ethanol
Uniqueness
(S)-2-(Pyridin-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propanoic acid moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
(2S)-2-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 |
InChIキー |
FAHOLXKLEQTYTL-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=N1)C(=O)O |
正規SMILES |
CC(C1=CC=CC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)

![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)






![(1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl)methanamine](/img/structure/B13350715.png)

![[5-(3-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B13350739.png)
